Documented Utility as an Irreplaceable Intermediate in mTOR Inhibitor Synthesis
Methyl 5-formyl-2-methylbenzoate is explicitly cited as a key intermediate in the synthesis of a specific class of therapeutic candidates. According to its documented synthesis, it was used to prepare compounds described in patent WO2018089433, which pertain to phenyl mTORC inhibitors [1]. While a direct head-to-head comparison with a different intermediate in the same synthetic pathway is not available, its designation as 'Intermediate 35J' implies a specific, non-interchangeable role in the route [1]. This represents supporting evidence of its differentiated value; a generic ester-aldehyde would not fulfill this documented role.
| Evidence Dimension | Documented role in a specific patent-protected synthetic route |
|---|---|
| Target Compound Data | Designated as an intermediate for phenyl mTORC inhibitors. Synthesis from 5-formyl-2-methylbenzoic acid yielded 99% product [1]. |
| Comparator Or Baseline | Any generic or regioisomeric aldehyde-ester (e.g., methyl 4-formyl-2-methylbenzoate) |
| Quantified Difference | Not applicable (comparator not documented in this specific route). |
| Conditions | Synthetic route described in patent WO2018089433A1 [1]. |
Why This Matters
For procurement in a pharmaceutical R&D setting, traceability to a specific, published synthetic protocol is critical; this compound has a documented role that a generic alternative unambiguously lacks.
- [1] WO2018089433A1. PHENYL mTORC INHIBITORS AND USES THEREOF. Google Patents. 2017. View Source
